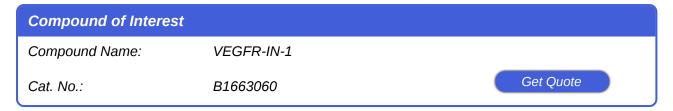


In-Depth Technical Guide: Axitinib (VEGFR-IN-1)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). For the purpose of this guide, Axitinib will be referred to as **VEGFR-IN-1**.

Chemical Structure and Properties

Axitinib is a small molecule inhibitor targeting multiple receptor tyrosine kinases. Its chemical name is N-methyl-2-[[3-[(E)-2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide.

Table 1: Chemical and Physical Properties of Axitinib (VEGFR-IN-1)

Property	Value
Molecular Formula	C22H18N4OS
Molecular Weight	386.47 g/mol
CAS Number	319460-85-0
Appearance	White to pale yellow powder
Solubility	Soluble in DMSO
Melting Point	219-221 °C

Mechanism of Action and Biological Activity



Axitinib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, as well as other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and c-KIT (stem cell factor receptor). By blocking the ATP binding site of these receptors, Axitinib inhibits their phosphorylation and activation, thereby disrupting downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.

Table 2: In Vitro Inhibitory Activity of Axitinib (VEGFR-IN-1)

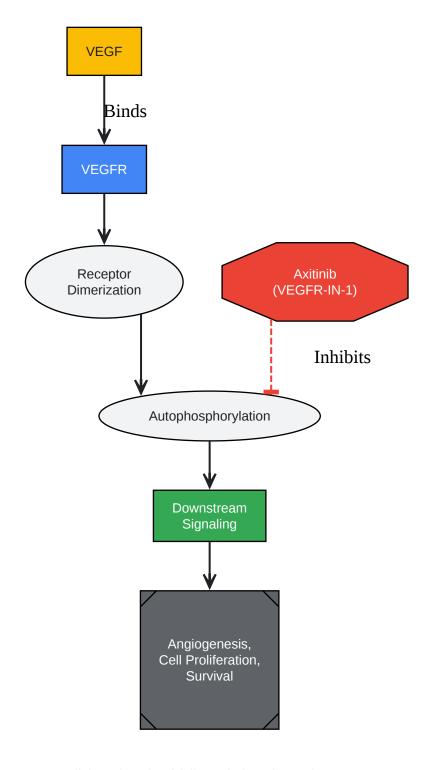
Target	IC50 (nM)
VEGFR-1	0.1
VEGFR-2	0.2
VEGFR-3	0.1-0.3
PDGFRβ	1.6
c-Kit	1.7

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathways

Axitinib's primary mechanism of action is the inhibition of the VEGFR signaling cascade. Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Axitinib blocks this initial phosphorylation step.





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Caption: Axitinib inhibits VEGFR signaling by blocking autophosphorylation.

Experimental Protocols In Vitro Kinase Assay for VEGFR-1 Inhibition



This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of Axitinib against VEGFR-1.

Materials:

- Recombinant human VEGFR-1 kinase domain
- Poly(Glu, Tyr) 4:1 substrate
- ATP (Adenosine triphosphate)
- Axitinib (VEGFR-IN-1)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 96-well plates

Procedure:

- Prepare serial dilutions of Axitinib in DMSO.
- Add 5 μL of the diluted Axitinib or DMSO (vehicle control) to the wells of a 96-well plate.
- Add 20 μ L of a solution containing the VEGFR-1 enzyme and substrate in kinase buffer to each well.
- Initiate the kinase reaction by adding 25 μL of ATP solution in kinase buffer.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Plot the percentage of inhibition against the logarithm of the Axitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.





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Caption: Workflow for the in vitro VEGFR-1 kinase inhibition assay.

Conclusion

Axitinib (**VEGFR-IN-1**) is a potent and selective inhibitor of VEGFRs, demonstrating significant anti-angiogenic and anti-tumor activity. Its well-characterized chemical structure, properties, and mechanism of action make it a valuable tool for research in cancer biology and drug development. The provided experimental protocol offers a foundation for further investigation into its inhibitory effects.

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